Aldh1A3-IN-1

ALDH1A3 isoform selectivity prostate cancer

ALDH1A3-IN-1 (Compound is a small-molecule competitive inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), with a reported enzymatic IC50 of 0.63 μM and Ki of 0.46 μM. The compound was discovered using structure-based in silico modeling to achieve isoform selectivity against closely related ALDH family members.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Cat. No. B10854713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldh1A3-IN-1
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C13H18BrNO/c1-3-7-15(8-4-2)13-6-5-11(10-16)9-12(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyWIBRZAPMVFXQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALDH1A3-IN-1: A Selective ALDH1A3 Inhibitor with Validated Target Engagement for Cancer Stem Cell Research Procurement


ALDH1A3-IN-1 (Compound 14) is a small-molecule competitive inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), with a reported enzymatic IC50 of 0.63 μM and Ki of 0.46 μM . The compound was discovered using structure-based in silico modeling to achieve isoform selectivity against closely related ALDH family members [1]. Unlike pan-ALDH inhibitors such as DEAB or 673A that inhibit multiple isoforms, ALDH1A3-IN-1 provides isoform-restricted inhibition enabling interrogation of ALDH1A3-specific biology without confounding ALDH1A1 or ALDH2 co-inhibition .

Why ALDH1A3-IN-1 Cannot Be Substituted with Other ALDH Family Inhibitors in Mesenchymal Cancer Stem Cell Studies


Substituting ALDH1A3-IN-1 with commercially available ALDH inhibitors carries high experimental risk due to divergent isoform selectivity profiles. Pan-ALDH1 inhibitors such as 673A inhibit ALDH1A1, ALDH1A2, and ALDH1A3 with comparable potency (IC50: 246 nM, 230 nM, 348 nM respectively), confounding interpretation of which isoform mediates observed biological effects [1]. Conversely, NCT-505 is exquisitely selective for ALDH1A1 (IC50 7 nM) but exhibits weak inhibition of ALDH1A3 (IC50 22.8 μM), making it unsuitable for ALDH1A3-driven models . The structurally related analog ALDH1A3-IN-3 offers higher potency (IC50 0.26 μM) but suffers from being a good ALDH3A1 substrate, limiting its application as a selective ALDH1A3 probe . ALDH1A3-IN-1 occupies a defined selectivity niche with quantifiable cross-isoform inhibition data that supports ALDH1A3-specific experimental interpretation.

ALDH1A3-IN-1 Quantitative Evidence Guide: Head-to-Head Comparison Data for Procurement Decision Support


Isoform Selectivity Profile: ALDH1A3-IN-1 Versus ALDH1A3-IN-3 and ALDH1A3-IN-2

ALDH1A3-IN-1 demonstrates balanced isoform selectivity with IC50 values of 0.63 μM for ALDH1A3, 7.08 μM for ALDH1A1, and 8.00 μM for ALDH3A1, yielding approximately 11-fold selectivity over ALDH1A1 . In contrast, ALDH1A3-IN-3 exhibits higher absolute potency (IC50 0.26 μM) but is characterized as a good ALDH3A1 substrate, which limits its utility as a selective probe . ALDH1A3-IN-2 shows varying reported IC50 values (0.30 μM or 1.29 μM) depending on the source, with unclear cross-isoform selectivity characterization .

ALDH1A3 isoform selectivity prostate cancer

Target Engagement Validation: ALDH1A3-IN-1 (MCI-INI-3) Demonstrates Cellular Thermal Shift Confirmation

The lead compound corresponding to ALDH1A3-IN-1 (reported as MCI-INI-3 in the primary literature) was validated for cellular target engagement using mass spectrometry-based cellular thermal shift assay (CETSA) in mesenchymal glioma stem cell (MES GSC) lysates. ALDH1A3 was identified as the primary binding protein [1]. The compound exhibits competitive inhibition of ALDH1A3 with Ki = 0.46 μM for ALDH1A3 versus Ki = 78.2 μM for ALDH1A1, representing >140-fold binding selectivity . No comparable CETSA validation data have been published for ALDH1A3-IN-2 or ALDH1A3-IN-3.

target engagement CETSA glioma stem cells

Functional Pathway Inhibition: Retinoic Acid Biosynthesis Reduction Matches ALDH1A3 Knockout

ALDH1A3-IN-1 (MCI-INI-3) was functionally validated in mesenchymal glioma stem cells, where it reduced retinoic acid (RA) biosynthesis to a level comparable to ALDH1A3 genetic knockout [1]. Using a RARE-luciferase reporter system, ALDH1A3 knockout reduced RA signaling by approximately 50-70% relative to control cells, and MCI-INI-3 treatment produced equivalent pathway suppression [2]. This functional parity with genetic knockout distinguishes ALDH1A3-IN-1 from pan-ALDH inhibitors like 673A, where multi-isoform inhibition obscures isoform-specific pathway attribution.

retinoic acid glioma functional validation

Cellular Antiproliferative Activity: ALDH1A3-IN-1 Versus Pan-ALDH1 Inhibitor 673A

ALDH1A3-IN-1 demonstrates dose-dependent reduction of cell viability in primary prostate epithelial cultures over 72 hours (0-200 μM range) . For context, the pan-ALDH1 inhibitor 673A inhibits ALDH1A3 with IC50 = 348 nM and reduces CD133+ ovarian cancer stem cell populations, but its multi-isoform activity (ALDH1A1 IC50 = 246 nM, ALDH1A2 IC50 = 230 nM) prevents isoform-specific conclusions [1]. The IC50 of ALDH1A3-IN-1 (0.63 μM) is within two-fold of 673A's ALDH1A3 potency (348 nM), yet with superior isoform discrimination.

prostate cancer antiproliferative primary cells

Comparative Selectivity: ALDH1A3-IN-1 Versus ALDH1A1-Selective Inhibitor NCT-505

NCT-505 is a potent ALDH1A1-selective inhibitor (IC50 = 7 nM) but exhibits weak inhibition of ALDH1A3 (IC50 = 22.8 μM), representing ~3,250-fold selectivity for ALDH1A1 over ALDH1A3 . In contrast, ALDH1A3-IN-1 inhibits ALDH1A3 with IC50 = 0.63 μM and ALDH1A1 with IC50 = 7.08 μM, representing the inverse selectivity profile (~11-fold for ALDH1A3) . This complementary selectivity pair enables orthogonal pharmacological validation experiments: NCT-505 controls for ALDH1A1-mediated effects, while ALDH1A3-IN-1 targets ALDH1A3.

ALDH1A1 isoform specificity target validation

ALDH1A3-IN-1: Validated Application Scenarios for Cancer Stem Cell and Retinoid Pathway Research


Mesenchymal Glioma Stem Cell (MES GSC) ALDH1A3 Functional Studies

ALDH1A3-IN-1 (MCI-INI-3) is validated in MES GSC models (GSC-83 and GSC-326 cell lines) where ALDH1A3 is highly expressed. The compound reduces retinoic acid biosynthesis comparably to ALDH1A3 knockout, confirmed via RARE-luciferase reporter assays [1]. CETSA analysis further confirms ALDH1A3 as the primary cellular target in MES GSC lysates, supporting use in target engagement studies [2]. This application is unique to ALDH1A3-IN-1 among commercially available ALDH1A3 inhibitors due to published CETSA validation.

Prostate Cancer Primary Cell Viability and ALDH1A3 Dependency Assessment

ALDH1A3-IN-1 has demonstrated dose-dependent reduction of cell viability in primary prostate epithelial cultures (0-200 μM, 72-hour exposure) [1]. The compound shows antiproliferative activity in prostate cancer cell lines including PC3, LNCaP, and DU145 [2]. With its characterized selectivity profile (ALDH1A3 IC50 0.63 μM versus ALDH1A1 IC50 7.08 μM), ALDH1A3-IN-1 enables assessment of ALDH1A3-specific contributions to prostate cancer cell survival, distinguishing from ALDH1A1-mediated effects that would be confounded by pan-ALDH1 inhibitors like 673A.

Orthogonal ALDH1A Isoform Discrimination Using ALDH1A3-IN-1 / NCT-505 Pair

ALDH1A3-IN-1 (ALDH1A3-selective, ~11-fold) and NCT-505 (ALDH1A1-selective, ~3,250-fold) form a validated complementary inhibitor pair for orthogonal pharmacological validation of ALDH1A1- versus ALDH1A3-dependent phenotypes [1]. This paired approach enables definitive isoform attribution in systems where both ALDH1A1 and ALDH1A3 are expressed, such as breast cancer stem cells and ovarian cancer models, without the interpretive ambiguity inherent to pan-ALDH inhibitors or siRNA approaches.

Retinoid Nuclear Receptor Pathway Antagonism Studies

ALDH1A3 catalyzes the conversion of retinaldehyde to all-trans retinoic acid (atRA), which activates retinoid nuclear receptor signaling. ALDH1A3-IN-1 inhibits this conversion, reducing endogenous RA levels and downstream RARE-mediated transcription [1]. Recent evidence demonstrates that tumor ALDH1A3 generates atRA that acts in a paracrine fashion to suppress anti-tumor immunity, making ALDH1A3 inhibitors of interest for immunotherapeutic combination studies [2]. ALDH1A3-IN-1 provides a tool compound for interrogating this axis without confounding ALDH1A1 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aldh1A3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.